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molecular formula C11H15N B1584701 1-Phenylpiperidine CAS No. 4096-20-2

1-Phenylpiperidine

Cat. No. B1584701
M. Wt: 161.24 g/mol
InChI Key: LLSKXGRDUPMXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09101920B2

Procedure details

224 mg (2 mmoles) of potassium tert.-butoxide, 70 mg (2.5 mole % calculated for the bromobenzene substrate) of the catalyst of formula (I), 105 μl (1 mmole) of bromobenzene, 198 μl (2 mmoles) of piperidine and 5 ml of solvent were charged into an oven-dried Schlenk tube. The reaction mixture was heated on an oil bath at 110° C. for 24 hours, allowed then to cool to room temperature, and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (eluant: hexane/ethyl acetate) to give the desired product; 1H NMR (300 MHz, CDCl3) δ 7.31-7.26 (m, 2H), 7.00-6.97 (m, 2H), 6.89-6.84 (m, 1H), 3.19 (t, J=5.6 Hz, 4H), 1.79-1.72 (m, 4H), 1.64-1.59 (m, 2H).
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
105 μL
Type
reactant
Reaction Step Four
Quantity
198 μL
Type
reactant
Reaction Step Five
[Compound]
Name
solvent
Quantity
5 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].Br[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[NH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>>[C:8]1([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
224 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
105 μL
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Five
Name
Quantity
198 μL
Type
reactant
Smiles
N1CCCCC1
Step Six
Name
solvent
Quantity
5 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged into an oven-dried Schlenk tube
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluant: hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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